molecular formula C25H24N4O B4985972 2,2'-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole)

2,2'-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole)

Cat. No.: B4985972
M. Wt: 396.5 g/mol
InChI Key: CYYBFUSTFOYCEL-UHFFFAOYSA-N
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Description

2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by its unique structure, which includes a butane-2,3-diyl linkage between two benzimidazole rings, with a methoxyphenyl group attached to the butane chain. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) typically involves the following steps:

    Formation of the benzimidazole rings: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the butane-2,3-diyl linkage: This step involves the reaction of the benzimidazole rings with a suitable butane-2,3-diyl precursor, such as a dibromoalkane, under basic conditions.

    Introduction of the methoxyphenyl group: The final step involves the reaction of the intermediate compound with a methoxyphenyl derivative, such as 4-methoxybenzyl chloride, under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) can be compared with other similar compounds, such as:

    Benzimidazole: The parent compound with a simpler structure and diverse biological activities.

    2,2’-[1-(4-chlorophenyl)butane-2,3-diyl]bis(1H-benzimidazole): A similar compound with a chlorophenyl group instead of a methoxyphenyl group, which may have different biological activities.

    2,2’-[1-(4-nitrophenyl)butane-2,3-diyl]bis(1H-benzimidazole): A similar compound with a nitrophenyl group, which may have different chemical reactivity and biological activities.

The uniqueness of 2,2’-[1-(4-methoxyphenyl)butane-2,3-diyl]bis(1H-benzimidazole) lies in its specific structure, which imparts unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)butan-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-16(24-26-20-7-3-4-8-21(20)27-24)19(15-17-11-13-18(30-2)14-12-17)25-28-22-9-5-6-10-23(22)29-25/h3-14,16,19H,15H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYBFUSTFOYCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)C(CC3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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